dimethyl 5-(3-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
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Overview
Description
Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazoles, including derivatives of dimethyl 5-(3-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate, have shown promise as antitumor and cytotoxic agents. For instance, Gulsory and Guzeldemirci synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and found that one of the compounds demonstrated potent effects against prostate cancer cells .
Antimicrobial Activity
Thiazoles exhibit antimicrobial properties. The compound’s structural modifications could potentially enhance its efficacy against bacteria, fungi, and other pathogens. Further studies are needed to explore its specific antimicrobial mechanisms .
Antifungal Activity
The antifungal medication abafungin contains a thiazole ring and is used topically to treat skin infections caused by various fungi. Investigating the antifungal potential of this compound could provide valuable insights for developing novel antifungal agents .
Antiviral Properties
Thiazoles have been associated with antiviral activity. While specific data on this compound’s antiviral effects are scarce, exploring its potential against viral infections could be an exciting avenue for research .
Anti-Inflammatory Potential
Given the importance of managing inflammation-related diseases, investigating whether this compound possesses anti-inflammatory properties could be valuable .
Neuroprotective Effects
Thiazoles have been studied for their neuroprotective properties. Exploring whether this compound can protect neurons from damage or degeneration could contribute to our understanding of neurodegenerative diseases .
Anticonvulsant Activity
Considering the potential impact on neurological disorders, evaluating the anticonvulsant effects of this compound is worth investigating .
Antioxidant Properties
Thiazoles often exhibit antioxidant activity. Assessing the antioxidant potential of this compound may provide insights into its role in oxidative stress management .
Future Directions
Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . Therefore, the development of new thiazole derivatives, including dimethyl 5-(3-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate, could be a promising direction for future research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
Indole derivatives, which share a similar structure, are known to bind with high affinity to multiple receptors . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the biological activities of these targets.
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might have a broad impact on various biochemical pathways.
Result of Action
It is known that indole derivatives can exhibit a wide range of biological activities . This suggests that the compound might have diverse molecular and cellular effects.
Action Environment
It is known that the biological activities of indole derivatives can be influenced by various factors .
properties
IUPAC Name |
dimethyl 5-(3-fluorophenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S/c1-21-15(19)12-11-7-23-8-18(11)14(13(12)16(20)22-2)9-4-3-5-10(17)6-9/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESWKIVXRYNKBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CSCN2C(=C1C(=O)OC)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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